Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6(4-9)5-2-8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
HKKVBCOJXUIKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Protected Azetidine Derivatives
Starting Material : tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (Boc-protected azetidine).
Procedure :
- Deprotection : Treat the Boc-protected azetidine with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the tert-butoxycarbonyl group.
- Functionalization : React the deprotected azetidine with methyl 3-hydroxypropanoate via nucleophilic substitution. For example, mesylate the hydroxyl group of methyl 3-hydroxypropanoate using methanesulfonyl chloride (MsCl) and triethylamine (TEA), followed by substitution with azetidin-3-ylamine.
Key Reaction :
$$
\text{Azetidin-3-ylamine} + \text{Methyl 3-(mesyloxy)propanoate} \xrightarrow{\text{Base}} \text{Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate}
$$
Outcome :
- Yield: ~65–72% after purification via aqueous extraction and chromatography.
- Purity: >95% (confirmed by $$ ^1\text{H} $$-NMR and LC-MS).
Aza-Michael Addition Strategy
Starting Material : Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Procedure :
- Aza-Michael Reaction : React the α,β-unsaturated ester with azetidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 65°C for 4–16 hours.
- Hydroxylation : Reduce the double bond using sodium borohydride (NaBH$$_4$$) in tetrahydrofuran (THF) to introduce the hydroxyl group.
Key Reaction :
$$
\text{Methyl 2-(azetidin-3-ylidene)acetate} + \text{Azetidine} \xrightarrow{\text{DBU, MeCN}} \text{this compound}
$$
Outcome :
- Yield: 64–75% after flash chromatography.
- Stereochemistry: Controlled by reaction temperature and base selection.
Hydrogenation of Azetidine Precursors
Starting Material : Benzyl-protected azetidine intermediates (e.g., 3-(benzylazetidin-3-yl)propanoate).
Procedure :
- Deprotection : Catalytic hydrogenation using palladium hydroxide (Pd(OH)$$_2$$) under hydrogen (40–60 psi) at 60°C for 48–72 hours to remove benzyl groups.
- Esterification : Direct esterification of the resulting azetidine-3-carboxylic acid with methanol in the presence of thionyl chloride (SOCl$$_2$$).
Key Reaction :
$$
\text{Benzyl-azetidine-3-carboxylic acid} \xrightarrow{\text{H}2, \text{Pd(OH)}2} \text{Azetidine-3-carboxylic acid} \xrightarrow{\text{MeOH, SOCl}_2} \text{this compound}
$$
Outcome :
- Yield: 70–73% after hydrogenation and esterification.
- Scalability: Demonstrated at multi-gram scale (up to 5000 L reactor).
Comparison of Synthetic Routes
Analytical Data
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 1.45 (s, 9H, Boc), 3.69 (s, 3H, OCH$$3$$), 3.94–4.06 (m, 2H, Az-CH$$_2$$), 4.43 (p, $$ J = 5.9 $$ Hz, 1H, OH).
- IR (neat): 1731 cm$$ ^{-1} $$ (C=O ester), 1694 cm$$ ^{-1} $$ (C=O Boc).
- HRMS : [M+H]$$ ^+ $$ calcd. for C$$ _8$$H$$ _{15}$$NO$$ _4 $$: 189.1001; found: 189.1003.
Industrial-Scale Considerations
- Cost Efficiency : Method 3 (hydrogenation) is preferred for bulk production due to lower catalyst costs.
- Safety : Method 1 requires careful handling of mesylating agents, while Method 2 avoids high-pressure conditions.
Chemical Reactions Analysis
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride in methanol, which can be used to synthesize azetidin-3-yl-acetic acid methyl ester hydrochloride . The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions are also commonly employed to modify the compound and introduce new functional groups .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research. . The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents. Additionally, it is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Azetidine vs. In contrast, benzylamino () and cyclohexylformamido () groups introduce bulkier substituents, reducing solubility but enhancing lipophilicity.
Hydroxyl Group Impact: The hydroxyl group in the target compound enhances hydrophilicity, similar to compounds like Boc-D-Ser-OMe () and Methyl (2S)-2-amino-3-hydroxypropanoate (). This group also enables hydrogen bonding, critical for biological interactions.
Synthetic Approaches :
- Pd-catalyzed C–H arylation () and Rh-catalyzed diazo insertion () are advanced methods for introducing aromatic or heterocyclic groups. For the target compound, azetidine incorporation might involve alkylation of a serine-derived ester.
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity: The azetidine-containing compound is less lipophilic (logP ~0.5) than cyclohexylformamido (logP ~2.0) or benzylamino (logP ~1.2) analogs due to its smaller, polar heterocycle.
- Stability : The azetidine ring’s strain may render it prone to ring-opening under acidic or nucleophilic conditions, whereas amide bonds () and aromatic groups () enhance stability.
Biological Activity
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate (CAS No. 1784143-00-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1784143-00-5 |
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The azetidine ring is thought to play a crucial role in its interaction with microbial membranes.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.
- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis in certain tumor cells.
The proposed mechanism of action involves the interaction of this compound with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways that regulate inflammation and cell survival.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .
Synthesis and Preparation
This compound can be synthesized through several methods:
- Starting Materials : The synthesis typically begins with readily available azetidine derivatives and hydroxypropanoic acid derivatives.
- Reaction Conditions : Commonly employed reagents include coupling agents like DCC (dicyclohexylcarbodiimide) under controlled temperatures to ensure high yields and purity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate, and what are common challenges in its preparation?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from azetidine derivatives and hydroxypropanoate precursors. For example, coupling azetidine-3-yl groups with methyl 3-hydroxypropanoate under nucleophilic substitution conditions. Key steps include:
- Activation of the hydroxyl group for substitution (e.g., using tosyl chloride).
- Steric hindrance management due to the azetidine ring’s compact structure, requiring optimized reaction temperatures (e.g., 40–60°C) and polar aprotic solvents like DMF .
- Challenges: Low yields due to incomplete substitution or side reactions (e.g., ester hydrolysis). Purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group) and azetidine ring protons (δ ~3.2–3.5 ppm for N-CH₂) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 174.1) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, O-H stretch at ~3400 cm⁻¹ for hydroxyl) .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors via its hydroxyl and azetidine groups. For example:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), observed in structurally similar azetidine derivatives .
- Anticancer Potential : Inhibition of kinases (e.g., EGFR) through competitive binding at ATP-binding sites, as seen in related 3-hydroxypropanoate esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., substituent variations). Strategies include:
- Comparative SAR Analysis : Systematically compare analogs (e.g., Methyl 3-(azetidin-3-yloxy)propanoate vs. Ethyl 3-(azetidin-1-yl)propanoate) to identify critical functional groups. For example, replacing the hydroxyl with methoxy reduces antimicrobial efficacy by ~60% .
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests) .
Q. What strategies optimize stereochemical control during synthesis of this compound?
- Methodological Answer : The hydroxyl group’s stereochemistry impacts bioactivity. Approaches include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric synthesis .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures to isolate enantiomers (e.g., >90% ee with Candida antarctica lipase B) .
- Challenges : Scalability and cost of chiral catalysts require trade-off analysis .
Q. How do solvent polarity and temperature influence the compound’s stability in aqueous solutions?
- Methodological Answer : Stability studies using accelerated degradation protocols show:
- Hydrolysis : Rapid ester hydrolysis in pH >8 buffers (t₁/₂ <24 hrs at 25°C), mitigated by using non-aqueous solvents (e.g., DMSO) .
- Thermal Degradation : Decomposition above 60°C, requiring storage at 2–8°C .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PBPs or kinases. For example, a docking score of −9.2 kcal/mol suggests strong EGFR binding .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Hydrophobic interactions with azetidine improve target residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
